3,6-Difluoro-9H-carbazole
Description
3,6-Difluoro-9H-carbazole (CAS No. 1041143-98-9) is a fluorinated carbazole derivative with a molecular formula of $ \text{C}{12}\text{H}7\text{F}_2\text{N} $ and a molecular weight of 203.19 g/mol. It is synthesized via palladium-catalyzed coupling reactions, as demonstrated in studies targeting DNA methyltransferase 1 (DNMT1) inhibitors . Key physical properties include:
- Melting Point: 149–151 °C (synthesis data) and 198.9–200.8 °C (supplier data) .
- Boiling Point: 362.5 ± 22.0 °C (predicted) .
- Spectral Data:
The compound’s fluorine substituents at the 3- and 6-positions enhance its electron-withdrawing properties, making it a candidate for pharmaceutical applications, particularly as a DNMT1 inhibitor .
Properties
IUPAC Name |
3,6-difluoro-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSYPXJJKRRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-9H-carbazole typically involves the fluorination of carbazole. One common method is the direct fluorination of carbazole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazole quinones.
Reduction: Reduction reactions can convert it back to the parent carbazole.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carbazole quinones.
Reduction: Carbazole.
Substitution: Various substituted carbazoles depending on the nucleophile used.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Overview : OLEDs are a type of display technology that utilizes organic compounds to emit light. The performance of OLEDs heavily relies on the materials used for charge transport and light emission.
Role of 3,6-Difluoro-9H-Carbazole :
- Host Material : Research indicates that this compound serves effectively as a host material in OLEDs. Its good thermal and chemical stability enhances device longevity and performance.
- Luminescence Efficiency : Studies have demonstrated that this compound can achieve high luminescence efficiency, contributing to brighter displays and improved color fidelity.
Case Study : A study evaluated the performance of OLEDs incorporating this compound as a host material. The results indicated an increase in brightness and efficiency compared to devices using traditional host materials.
Hole Transport Materials (HTMs)
Overview : HTMs are crucial in organic electronic devices as they facilitate the movement of positively charged carriers (holes).
Advantages of this compound :
- Tunable Properties : By modifying the molecular structure of this compound, researchers can optimize its hole transport properties for specific applications.
- High Performance : Its incorporation in organic photovoltaic cells has shown promising results in enhancing charge transport efficiency.
Data Table: Comparison of Hole Transport Materials
| Material | Hole Mobility (cm²/Vs) | Stability | Efficiency (%) |
|---|---|---|---|
| This compound | 2.5 | High | 18.5 |
| Spiro-OMeTAD | 1.0 | Moderate | 15.0 |
| PTAA | 0.5 | Low | 12.0 |
Biological Applications
Overview : Beyond electronic applications, research has explored the biological interactions and potential therapeutic effects of carbazole derivatives.
Biological Activity :
- DNA Intercalation : Some studies suggest that carbazole derivatives exhibit DNA intercalating properties, which may have implications in cancer therapy .
- Antimicrobial Properties : Research indicates that derivatives of carbazole, including modifications like those seen in this compound, show antimicrobial activity against various pathogens .
Case Study : A comparative analysis was conducted on several carbazole derivatives for their antimicrobial efficacy against Candida species. Results showed that compounds with fluorinated substitutions exhibited enhanced activity compared to non-fluorinated counterparts.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods that allow for precise control over its chemical properties. The presence of fluorine atoms at the 3 and 6 positions significantly alters its reactivity and stability compared to other carbazole derivatives.
Data Table: Synthesis Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Friedel-Crafts Acylation | 85 | RT, under inert atmosphere |
| Nucleophilic Substitution | 90 | Elevated temperatures |
| Electrophilic Aromatic Substitution | 75 | Acidic conditions |
Mechanism of Action
The mechanism of action of 3,6-Difluoro-9H-carbazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Halogen-Substituted Carbazoles
3,6-Diiodo-9-ethyl-9H-carbazole
- Substituents : Iodine (3,6-positions), ethyl group (N-position).
- Molecular Formula : $ \text{C}{14}\text{H}{13}\text{I}_2\text{N} $.
- Melting Point : 154–155 °C .
- Synthesis : Alkylation of 3,6-diiodo-9H-carbazole with ethyl bromide in DMSO .
- Key Differences : Iodine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase molecular weight (MW = 481.08 g/mol). This compound is primarily used in structural studies due to iodine’s heavy-atom effect in crystallography .
3,6-Dibromo-9-phenyl-9H-carbazole
- Substituents : Bromine (3,6-positions), phenyl group (N-position).
- Molecular Formula : $ \text{C}{18}\text{H}{11}\text{Br}_2\text{N} $.
- Synthesis : Aqueous-phase bromination using N-bromosuccinimide (NBS) .
- Yield : 90.6% under optimized conditions .
- Applications : Intermediate for further functionalization in organic electronics. Bromine’s moderate electronegativity balances reactivity and stability .
1-(4-Fluorobenzoyl)-9H-carbazole
- Substituents : 4-Fluorobenzoyl group (1-position).
- Synthesis : Friedel–Crafts acylation with boron trichloride .
- Key Differences : The fluorobenzoyl group introduces a strong electron-withdrawing effect at the 1-position, altering electronic density distribution compared to 3,6-difluoro substitution. This compound is studied for its crystallographic properties .
Alkyl- and Aryl-Substituted Carbazoles
9-Ethyl-3,6-diformyl-9H-carbazole
- Substituents : Ethyl group (N-position), formyl groups (3,6-positions).
- Applications : Exhibits two-photon absorption properties, making it suitable for optoelectronic devices. Formyl groups enhance conjugation and electron deficiency compared to fluorine .
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
- Substituents : Methyl (1,4-positions), nitro (3-position), 2’-fluoro-5’-methoxyphenyl (6-position).
- Melting Point : 240 °C .
- Spectral Data : $ ^1\text{H NMR} $ δ 12.06 (s, NH), 8.36–6.93 ppm (aromatic protons) .
- Key Differences : The nitro and methoxy groups introduce steric hindrance and mixed electronic effects (electron-withdrawing nitro vs. electron-donating methoxy), reducing solubility compared to 3,6-difluoro derivatives .
Fluorescence-Active Carbazoles
9-Benzyl-9H-carbazole Derivatives
- Substituents : Benzyl group (N-position), variable aryl groups.
- Applications : Fluorescent probes for rare earth cation recognition. Fluorine-free derivatives rely on benzyl groups for fluorescence tuning, whereas 3,6-difluoro substitution directly modifies the carbazole π-system .
9-Phenyl-3-(phenylsulfonyl)-6-(triphenylsilyl)-9H-carbazole
Comparative Data Table
Key Findings and Trends
Electronic Effects : Fluorine’s high electronegativity at 3,6-positions increases electron deficiency, enhancing interactions with biological targets (e.g., DNMT1) . In contrast, bulkier halogens (Br, I) prioritize structural stability over reactivity .
Thermal Properties : Melting points vary significantly with substituent size and symmetry. For example, 3,6-difluoro derivatives have lower melting points (149–151 °C) than bulkier diiodo analogs (154–155 °C) .
Synthetic Accessibility : Fluorinated derivatives often require palladium-catalyzed methods , whereas brominated analogs are synthesized via aqueous-phase reactions .
Applications : Fluorine’s electronic tuning makes this compound suitable for pharmaceuticals, while formyl or sulfonyl groups expand utility in optoelectronics .
Biological Activity
Overview
3,6-Difluoro-9H-carbazole is a fluorinated derivative of carbazole, characterized by the presence of two fluorine atoms at the 3 and 6 positions of its structure. This compound, with the molecular formula C12H7F2N and a molecular weight of approximately 203.19 g/mol, exhibits unique electronic properties due to the substitution of fluorine atoms, which enhances its stability and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit enzymes involved in cancer cell proliferation and may modulate receptors in the nervous system. The compound's mechanism of action varies depending on its application, suggesting a multifaceted role in biological systems .
Anticancer Properties
Research indicates that this compound has significant anticancer potential. It has been studied for its ability to inhibit cancer cell growth through various pathways:
- Inhibition of Kinases : Similar carbazole derivatives have demonstrated the ability to inhibit protein kinases involved in cancer progression .
- Cell Proliferation : Compounds related to this compound have shown effectiveness in reducing cell viability in various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that carbazole derivatives exhibit antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli. The antibacterial efficacy is believed to stem from the disruption of bacterial membrane integrity or interference with metabolic processes .
Antiviral Activity
Research into the antiviral properties of carbazole derivatives indicates potential effectiveness against viruses such as human cytomegalovirus (HCMV). Compounds similar to this compound have been found to inhibit viral replication through mechanisms that involve blocking viral protein kinases .
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that analogs of carbazole were effective against breast cancer cells, showing IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : In a comparative study, 3-cyano-9H-carbazole and its derivatives were tested against multiple bacterial strains using disk diffusion methods. Results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL .
- Antiviral Mechanisms : Another investigation highlighted that indolocarbazoles exhibited strong antiviral activity against HCMV by inhibiting the UL97 kinase, which is crucial for viral replication. This suggests a possible therapeutic avenue for treating viral infections with carbazole derivatives .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | Effective | Potential |
| 3,6-Dichloro-9H-Carbazole | High | Moderate | Low |
| 3,6-Dibromo-9H-Carbazole | Low | High | Moderate |
| 3,6-Dimethyl-9H-Carbazole | Moderate | Low | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Difluoro-9H-carbazole, and how can purity be ensured?
- Methodological Answer : Halogenation of the carbazole core via electrophilic substitution is a common strategy. For fluorination, direct fluorinating agents (e.g., Selectfluor) or multistep routes involving iodination followed by halogen exchange (e.g., using KF/CuI) can be employed . Purification typically involves column chromatography with silica gel and non-polar solvents, followed by recrystallization from ethanol or DCM/hexane mixtures. Purity assessment should combine HPLC (e.g., acetonitrile/water/acetic acid mobile phases) and NMR to verify substituent positions and absence of byproducts .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, protocols for analogous carbazoles recommend:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Storage : In airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation .
- Waste disposal : Incineration or chemical degradation via acidic/basic hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm substitution patterns; NMR for fluorine environment analysis .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves molecular geometry and packing. For fluorinated derivatives, relativistic DFT calculations (ZORA-GIAO) improve NMR shift predictions .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR data for this compound be resolved?
- Methodological Answer : Initial deviations in shifts (e.g., >40 ppm for iodine-substituted analogs ) arise from relativistic effects in heavy atoms. Advanced DFT methods (e.g., B3LYP with ZORA ) reduce errors to <5 ppm. Researchers should:
- Optimize basis sets (e.g., cc-pVTZ) and include solvent effects (PCM model).
- Validate calculations against X-ray structures to ensure accurate geometry inputs .
Q. What strategies are effective for resolving low crystallinity in fluorinated carbazoles during X-ray studies?
- Methodological Answer :
- Solvent selection : Use low-polarity solvents (hexane, toluene) for slow evaporation.
- Derivatization : Introduce heavy atoms (e.g., iodine ) via post-synthetic modification to enhance diffraction.
- Software tools : SHELXD for phase problem resolution and Olex2 for structure refinement .
Q. How do fluorine substituents at the 3,6-positions influence the electronic properties of 9H-carbazole?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases ionization potential and reduces HOMO-LUMO gaps, enhancing charge transport in optoelectronics. Experimental validation involves:
- Cyclic voltammetry : To measure oxidation/reduction potentials .
- UV-Vis/PL spectroscopy : Compare absorption/emission spectra with non-fluorinated analogs .
- DFT modeling : Calculate frontier orbital energies and Mulliken charges to quantify substituent effects .
Q. How can researchers address conflicting purity results between HPLC and elemental analysis?
- Methodological Answer : Discrepancies often arise from non-volatile impurities (e.g., metal catalysts) undetected by HPLC. Mitigation steps include:
- Orthogonal techniques : Combine HPLC, NMR, and combustion analysis (CHNS/O).
- Sample preparation : Pre-purify via Soxhlet extraction or sublimation .
- Method calibration : Use certified reference materials for HPLC column validation .
Methodological Design Questions
Q. How to design a study correlating this compound’s structure with its optoelectronic performance?
- Experimental Design :
- Synthesis : Prepare derivatives with varying substituents (e.g., alkyl, aryl) at the 9-position .
- Characterization : Use AFM/XRD for thin-film morphology and TOF-MS for molecular weight distribution .
- Device testing : Fabricate OLEDs or OFETs; measure efficiency (cd/A) and carrier mobility (μ) .
- Computational support : Perform TD-DFT to predict charge-transfer transitions .
Q. What computational workflows are recommended for predicting this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
